molecular formula C5H7BrO4 B1294421 Dimethyl bromomalonate CAS No. 868-26-8

Dimethyl bromomalonate

Cat. No.: B1294421
CAS No.: 868-26-8
M. Wt: 211.01 g/mol
InChI Key: NEMOJKROKMMQBQ-UHFFFAOYSA-N
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Description

Dimethyl bromomalonate is an organic compound with the molecular formula C5H7BrO4. It is typically a colorless or slightly yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is primarily used as a reagent in organic synthesis for the preparation of other organic compounds, including pharmaceutical intermediates and fluorescent dyes .

Mechanism of Action

Target of Action

Dimethyl bromomalonate is a chemical compound that primarily targets olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

This compound interacts with its targets through a manganese (III)-promoted free-radical chain addition reaction . This reaction leads to the formation of dimethyl 2-bromoalkylmalonates . Additionally, it can undergo an organocatalyzed Michael addition to nitrostyrenes, yielding synthetically useful nitrocyclopropanes .

Result of Action

The primary result of this compound’s action is the formation of dimethyl 2-bromoalkylmalonates and nitrocyclopropanes . These compounds have potential synthetic utility, suggesting that this compound could be used in the synthesis of various other compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of manganese (III) is necessary for its free-radical chain addition reaction with olefins . Additionally, the organocatalyzed Michael addition of this compound to nitrostyrenes requires specific conditions . Therefore, the efficacy and stability of this compound’s action can be affected by the chemical environment in which it is used.

Preparation Methods

Dimethyl bromomalonate can be synthesized by reacting dimethyl malonate with hydrogen bromide. The reaction is usually carried out in the presence of a solvent like ethanol, and the mixture is heated to facilitate the reaction. The specific preparation steps involve careful control of reaction conditions to ensure safety and achieve a good yield .

Chemical Reactions Analysis

Dimethyl bromomalonate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include manganese (III) for free-radical additions and various catalysts for Michael additions. The major products formed from these reactions are often intermediates for further synthetic applications.

Scientific Research Applications

Dimethyl bromomalonate has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the preparation of pharmaceutical intermediates that are crucial for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Dimethyl bromomalonate can be compared with other brominated malonates such as:

The uniqueness of this compound lies in its specific reactivity patterns and its utility in synthesizing a wide range of organic compounds.

Properties

IUPAC Name

dimethyl 2-bromopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOJKROKMMQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235811
Record name Dimethyl bromomalonate
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Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

868-26-8
Record name 1,3-Dimethyl 2-bromopropanedioate
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Record name Dimethyl bromomalonate
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Record name 868-26-8
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Record name Dimethyl bromomalonate
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Record name Dimethyl bromomalonate
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Record name DIMETHYL BROMOMALONATE
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Synthesis routes and methods

Procedure details

p-Toluene sulfonic acid monohydrate (11.0 g, 0.057 mol) and N-bromosuccinimide (1.74 g, 0.009 mol) were slowly added to a stirred solution of dimethyl malonate (5.0 g, 0.037 mol) in CH3CH (30 mL). The resulting mixture was heated at reflux for 2 hours, evaporated and dissolved in dichloromethane. The organic layer was washed with H2O, dried over MgSO4 and concentrated. An analytically pure sample was to obtained by column chromatography on silica gel using a 1:4 mixture of ethylacetate/hexane. Yield: 6.0 g (76.0%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethylacetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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